molecular formula C22H19N3O4S B2598766 (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate CAS No. 797020-34-9

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate

Cat. No.: B2598766
CAS No.: 797020-34-9
M. Wt: 421.47
InChI Key: SPSAKLRJWZSKRE-FXBPSFAMSA-N
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Description

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the benzoate ester: The thiazolidine intermediate is then reacted with ethyl 4-bromobenzoate in the presence of a base to form the desired ester linkage.

    Functional group modifications: The final steps involve introducing the amino, cyano, and oxo groups through various organic transformations, such as nucleophilic substitution and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure. It may also serve as a probe in biochemical assays.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-1-cyano-2-oxoethylidene)-1,3-dithietane-2-carboxylic acid
  • [(2-amino-1-cyano-2-oxoethylidene)amino]oxidanide

Uniqueness

Compared to similar compounds, (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-29-22(28)15-10-8-14(9-11-15)12-18-20(27)25(16-6-4-3-5-7-16)21(30-18)17(13-23)19(24)26/h3-11,18H,2,12H2,1H3,(H2,24,26)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSAKLRJWZSKRE-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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